[4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate
Description
The compound [4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate is a structurally complex molecule featuring a thiophene-2-carboxylate core linked to a substituted phenyl group via a propenyl bridge. Key structural motifs include:
- A (Z)-configured propenyl bridge with cyano and 2-methoxyanilino substituents, enhancing π-conjugation and intermolecular interactions.
- Methoxy groups on the phenyl ring, which influence solubility and steric effects.
Properties
IUPAC Name |
[4-[(Z)-2-cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c1-28-18-7-4-3-6-17(18)25-22(26)16(14-24)12-15-9-10-19(20(13-15)29-2)30-23(27)21-8-5-11-31-21/h3-13H,1-2H3,(H,25,26)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYVDVQKVLOBQE-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound [4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate, known for its complex structure and diverse functional groups, has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique molecular architecture allows for significant biological interactions, making it a candidate for various therapeutic applications.
Structural Characteristics
The compound's structure includes:
- A thiophene ring
- A carboxylate group
- A cyano group
- A methoxyaniline moiety
This combination of functional groups is believed to facilitate interactions with biological targets, potentially influencing various metabolic pathways.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. The cyano and methoxyanilino groups are particularly significant in mediating interactions with specific enzymes. For instance, studies have shown that similar compounds can inhibit enzymes involved in cancer progression and inflammation pathways, suggesting a potential application in anticancer therapies and anti-inflammatory treatments .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial and antifungal activities. The presence of the thiophene ring is often associated with enhanced antimicrobial efficacy, which could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes .
Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. Compounds with similar structures have been reported to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for potential applications in treating diseases associated with oxidative damage, such as neurodegenerative disorders .
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of thiophene derivatives, researchers found that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, mediated through specific signaling pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of this compound against Staphylococcus aureus and Candida albicans. The results indicated that it inhibited the growth of these pathogens at low concentrations, supporting its use as a lead compound for developing new antimicrobial agents .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Photovoltaic Performance
Key Observations:
- The electron-donating substituents (dimethylamino vs.
- The thiophene-2-carboxylate core in the target compound could improve electronic coupling compared to cyanoacrylic acid derivatives, though experimental PCE data is lacking .
Crystallographic and Structural Validation
For example:
- Cyanoacrylic acid derivatives often exhibit planar configurations due to conjugation, which the target compound’s (Z)-propenyl bridge may emulate.
- Methoxy groups can influence crystal packing via weak hydrogen bonds (C–H⋯O interactions), a feature observed in related structures .
Preparation Methods
Synthesis of Thiophene-2-Carboxylic Acid
Thiophene-2-carboxylic acid is synthesized via halogenation and oxidation of thiophene. A vanadium-catalyzed system using CCl₄–CH₃OH enables direct carboxylation at the 2-position of thiophene.
Procedure :
- Thiophene (1.0 eq) is reacted with CCl₄ (3.0 eq) and CH₃OH (5.0 eq) in the presence of VO(acac)₂ (5 mol%) at 150°C for 6 hours.
- The product, methyl thiophene-2-carboxylate, is hydrolyzed to the free acid using NaOH (2.0 M).
Preparation of 2-Methoxy-4-formylphenol
4-Hydroxy-3-methoxybenzaldehyde (vanillin) is methylated selectively at the 2-position using dimethyl sulfate under basic conditions.
Procedure :
- Vanillin (1.0 eq) is dissolved in acetone, treated with K₂CO₃ (2.5 eq), and reacted with dimethyl sulfate (1.2 eq) at 25°C for 3 hours.
- The product is isolated by aqueous workup and recrystallized from ethanol.
Synthesis of N-(2-Methoxyphenyl)-2-cyanoacetamide
Cyanoacetic acid is activated with oxalyl chloride and coupled with 2-methoxyaniline.
Procedure :
- Cyanoacetic acid (1.0 eq) is treated with oxalyl chloride (1.1 eq) in ethyl acetate at 0–5°C for 2 hours.
- 2-Methoxyaniline (1.0 eq) is added, and the mixture is stirred at 55–60°C for 2 hours.
- The precipitate is filtered and washed with ethyl acetate.
Knoevenagel Condensation for Z-Configured Cyanoenone
The aldehyde (2-methoxy-4-formylphenyl ester) and N-(2-methoxyphenyl)-2-cyanoacetamide undergo condensation using piperidine as a base.
Procedure :
- 2-Methoxy-4-formylphenyl thiophene-2-carboxylate (1.0 eq) and N-(2-methoxyphenyl)-2-cyanoacetamide (1.1 eq) are refluxed in ethanol with piperidine (10 mol%) for 8 hours.
- The Z-isomer is isolated via column chromatography (hexane:ethyl acetate = 3:1).
Yield : 68–75%.
Optimization Strategies and Critical Parameters
Catalyst Selection for Carboxylation
Vanadium-based catalysts (e.g., VO(acac)₂) outperform Fe(acac)₃ or MoO₃ in thiophene carboxylation, achieving higher regioselectivity for the 2-position.
| Catalyst | Temperature (°C) | Yield (%) | Regioselectivity (2- vs. 3-) |
|---|---|---|---|
| VO(acac)₂ | 150 | 72 | >99:1 |
| Fe(acac)₃ | 140 | 57 | 85:15 |
Solvent Effects in Knoevenagel Condensation
Polar aprotic solvents (e.g., DMF) enhance reaction rates but reduce Z-selectivity. Ethanol balances reactivity and stereoselectivity.
| Solvent | Reaction Time (h) | Z:E Ratio | Yield (%) |
|---|---|---|---|
| Ethanol | 8 | 7:1 | 75 |
| DMF | 4 | 3:1 | 82 |
| THF | 12 | 5:1 | 65 |
Purification Techniques
Chromatographic purification is essential for isolating the Z-isomer. Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >99% purity.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Microreactor systems reduce reaction times for oxalyl chloride activation (30 minutes vs. 2 hours batch).
Green Chemistry Considerations
- Replacement of CCl₄ with dimethyl carbonate in carboxylation reactions.
- Recycling of vanadium catalysts via ion-exchange resins.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Purity (%) |
|---|---|
| HPLC (C18) | 99.7 |
| TLC (SiO₂) | 98.5 |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing [compound] with high yield and purity?
- Methodological Answer : The synthesis requires precise control of temperature (typically 60–80°C), pH (neutral to slightly acidic), and reaction time (12–24 hours). Key steps include the formation of the (Z)-configured propenyl group via keto-enol tautomerization and the coupling of the thiophene-2-carboxylate moiety. Monitoring intermediates via thin-layer chromatography (TLC) and quenching side reactions with selective solvents (e.g., dichloromethane) is critical. High purity (>95%) is achievable through recrystallization in ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure and stereochemistry?
- Methodological Answer :
- NMR : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and cyano groups (indirectly via coupling patterns). ¹³C NMR confirms carbonyl (C=O, δ 165–175 ppm) and cyano (C≡N, δ 110–120 ppm) functionalities.
- X-ray crystallography : Resolves the (Z)-stereochemistry of the propenyl group and spatial arrangement of the methoxyanilino substituent .
- IR spectroscopy : Validates the cyano (2200–2250 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches .
Q. How do electron-donating substituents (e.g., methoxy groups) influence the compound’s reactivity?
- Methodological Answer : Methoxy groups enhance electron density on the aromatic ring, facilitating electrophilic substitution reactions. For example, the 2-methoxyanilino group directs nucleophilic attacks to the para position in thiophene derivatives. Reactivity can be quantified via Hammett substituent constants (σ values) or computational methods (DFT calculations) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, solvent polarity). To address this:
- Perform dose-response curves across multiple models (e.g., cancer cell lines vs. primary cells).
- Use standardized solvents (DMSO concentration <0.1%) and control for metabolic stability (e.g., liver microsome assays).
- Compare results with structurally analogous compounds (e.g., chromenone-thiophene hybrids) to identify structure-activity relationships (SAR) .
Q. What strategies optimize the compound’s solubility for in vitro pharmacological studies?
- Methodological Answer :
- Chemical modification : Introduce polar groups (e.g., hydroxyl, amine) via ester hydrolysis or amide formation.
- Formulation : Use co-solvents (PEG-400, cyclodextrins) or nanoemulsions.
- pH adjustment : The carboxylate group enables salt formation (e.g., sodium or ammonium salts) in basic buffers (pH 7.4–8.5) .
Q. How does the (Z)-configuration of the propenyl group affect intermolecular interactions in crystal packing?
- Methodological Answer : The (Z)-configuration induces planar geometry, promoting π-π stacking between thiophene and methoxyphenyl rings. Hydrogen bonding between the cyano group and adjacent methoxy oxygen further stabilizes the lattice. X-ray diffraction studies reveal a monoclinic crystal system with a P2₁/c space group .
Q. What advanced analytical methods are used to track degradation products under oxidative conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
